1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride
Description
1-Butyl-4-nitroso-1H-pyrazol-5-amine hydrochloride (CAS: 1956389-91-5) is a pyrazole-derived organic compound with the molecular formula C₇H₁₃ClN₄O and a molecular weight of 204.66 g/mol . It features a nitroso (-NO) group at the 4-position of the pyrazole ring, a butyl chain at the 1-position, and an amine group at the 5-position, all stabilized by a hydrochloride salt. This compound is cataloged as a high-purity material (≥95%) and is typically stored under inert, dark, and cool conditions (2–8°C) due to its sensitivity to light and air . Its primary hazards include flammability (H228), skin irritation (H315), and eye irritation (H319) .
Properties
IUPAC Name |
2-butyl-4-nitrosopyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-2-3-4-11-7(8)6(10-12)5-9-11;/h5H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQPDRQHSLTNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)N=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the butyl group: The butyl group can be introduced via alkylation of the pyrazole ring using butyl halides in the presence of a base.
Nitrosation: The nitroso group is introduced by treating the butyl-substituted pyrazole with nitrous acid or other nitrosating agents.
Amination: The amine group is introduced through the reaction of the nitroso compound with ammonia or an amine source.
Formation of the hydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or hydrazones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride is being investigated for its potential as a bioactive compound. The pyrazole ring is a significant scaffold in drug discovery, particularly for developing new pharmaceuticals targeting various biological pathways.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting specific cancer cell lines. Research indicates that modifications of the pyrazole structure can enhance its efficacy against tumor cells .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them potential candidates for treating chronic inflammatory diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Synthesis of N-Heterocycles : this compound can be used to synthesize various N-heterocyclic compounds through condensation reactions. These reactions often yield valuable building blocks for pharmaceuticals and agrochemicals .
Material Science
In material science, the compound's properties can be exploited for developing new materials with specific functionalities.
- Photoresponsive Materials : The incorporation of nitroso groups into polymer matrices has been explored to create photoresponsive materials. These materials can change their properties upon exposure to light, which is useful in applications like smart coatings and sensors .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of pyrazole derivatives, including this compound, on various cancer cell lines. The results indicated that compounds with a similar structure exhibited significant cytotoxicity against breast and colon cancer cells, suggesting a potential pathway for drug development .
Case Study 2: Synthesis of New Derivatives
Research focused on synthesizing new derivatives from this compound through a one-pot reaction with aldehydes resulted in high yields of N-pyrazolyl amines. This method demonstrated operational simplicity and efficiency, paving the way for further exploration of pyrazole chemistry in medicinal applications .
Mechanism of Action
The mechanism of action of 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Key Findings :
- The nitroso group introduces redox activity absent in chloro- or methyl-substituted pyrazoles, making it reactive under oxidative conditions .
Functional Group Analogs: Nitro/Nitroso Compounds
Nitroso and nitro compounds share functional group similarities but differ in reactivity and stability:
Key Findings :
- Nitroso derivatives are more prone to dimerization or decomposition under light/heat than nitro analogs, necessitating stringent storage conditions .
- Nitro groups (-NO₂) are electron-withdrawing and stabilize aromatic systems, whereas nitroso groups (-NO) participate in coordination chemistry and redox reactions .
Biological Activity
1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride (1-B-4-NPH) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-B-4-NPH has the molecular formula C₇H₁₃ClN₄O and a molecular weight of 204.66 g/mol. It consists of a pyrazole ring substituted with a butyl group and a nitroso functional group, which contribute to its reactivity and biological interactions . The compound is classified under nitroso compounds and pyrazoles, known for diverse biological activities.
The biological activity of 1-B-4-NPH is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzyme activity. Additionally, it may interact with DNA and RNA, influencing gene expression and cellular functions .
Antimicrobial Activity
Preliminary studies indicate that 1-B-4-NPH exhibits antimicrobial properties. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further exploration in antibiotic development .
Anti-inflammatory Effects
Research suggests that 1-B-4-NPH may possess anti-inflammatory properties. The compound's interactions with inflammatory pathways could provide insights into its potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The compound has shown promise in anticancer research, with studies indicating its ability to induce cytotoxic effects in various cancer cell lines. For instance, it has been evaluated for its effects on human leukemia cell lines, demonstrating significant cytotoxicity .
Comparative Studies
A comparative analysis of 1-B-4-NPH with structurally similar compounds highlights its unique biological profile. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethyl-4-nitroso-1H-pyrazol-5-amine | Ethyl group instead of butyl | Antimicrobial activity |
| 3-Methylpyrazole | Methyl substitution on pyrazole ring | Potential anti-inflammatory |
| 4-Aminoantipyrine | Amino group at para position | Analgesic and antipyretic |
This table illustrates how the presence of the butyl group in 1-B-4-NPH influences its solubility and biological interactions compared to other derivatives .
In Vitro Studies
In vitro studies have demonstrated that 1-B-4-NPH can effectively inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these studies suggest that the compound may be a potent agent in cancer therapy .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 1-butyl-4-nitroso-1H-pyrazol-5-amine hydrochloride, and how can intermediates be validated?
Answer: The synthesis typically involves:
Cyclization : Reacting substituted pyrazole precursors with nitrosating agents (e.g., NaNO₂ in acidic media) to introduce the nitroso group at the 4-position .
Alkylation : Introducing the butyl group via nucleophilic substitution or coupling reactions, followed by hydrochloride salt formation .
Validation :
- Intermediate characterization : Use IR spectroscopy to confirm nitroso (-NO) stretches (~1500–1600 cm⁻¹) and ¹H/¹³C NMR to verify alkylation (e.g., butyl chain protons at δ 0.8–1.6 ppm) .
- Purity assessment : Monitor by TLC or HPLC using mobile phases like ammonium acetate buffer (pH 6.5) .
Advanced Synthesis Challenges
Q. Q2: How can researchers address instability of the nitroso group during synthesis?
Answer:
- Temperature control : Perform nitrosation at 0–5°C to minimize decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize the nitroso intermediate .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
- Alternative reagents : Replace NaNO₂ with isoamyl nitrite for milder conditions .
Structural Confirmation
Q. Q3: What advanced techniques are recommended for resolving structural ambiguities in this compound?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve nitroso group geometry and salt formation .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and isotopic patterns for Cl⁻ counterion verification .
- Dynamic NMR : Detect tautomerism or rotational barriers in the pyrazole ring .
Bioactivity Profiling
Q. Q4: What methodologies are suitable for evaluating the antimicrobial or antitumor activity of this compound?
Answer:
- Antimicrobial assays :
- Anticancer screening :
Stability and Degradation
Q. Q5: How can researchers design stability studies for this compound under varying conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .
- Analytical tracking : Use HPLC-DAD to detect degradation products (e.g., denitrosation or hydrolysis byproducts) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .
Computational Modeling
Q. Q6: What computational strategies predict the reactivity or binding modes of this compound?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study nitroso group electronic effects .
- Molecular docking : Screen against targets like σ₁ receptors or tubulin using AutoDock Vina .
- MD simulations : Simulate solvation effects in water/DMSO to assess conformational stability .
Data Contradictions
Q. Q7: How should conflicting spectral or bioactivity data be resolved?
Answer:
- Reproducibility checks : Validate protocols across labs (e.g., identical NMR acquisition parameters) .
- Impurity profiling : Compare HPLC traces with synthetic batches; use HRMS to identify contaminants .
- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 1-phenylpyrazole derivatives) .
Scaling-Up Reactions
Q. Q8: What parameters require optimization for gram-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
